molecular formula C8H10N2OS B2761334 2-Amino-3-methylsulfanylbenzamide CAS No. 1549788-17-1

2-Amino-3-methylsulfanylbenzamide

Cat. No.: B2761334
CAS No.: 1549788-17-1
M. Wt: 182.24
InChI Key: CYDNVCKCORRSCS-UHFFFAOYSA-N
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Description

2-Amino-3-methylsulfanylbenzamide is a benzamide derivative characterized by an amino group (-NH₂) at the 2-position and a methylsulfanyl (-SCH₃) group at the 3-position of the benzene ring. The methylsulfanyl group enhances lipophilicity, which may improve membrane permeability in biological systems, while the amino group facilitates hydrogen bonding and participation in coordination chemistry.

Properties

IUPAC Name

2-amino-3-methylsulfanylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2OS/c1-12-6-4-2-3-5(7(6)9)8(10)11/h2-4H,9H2,1H3,(H2,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYDNVCKCORRSCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1N)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1549788-17-1
Record name 2-amino-3-(methylsulfanyl)benzamide
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-methylsulfanylbenzamide typically involves the condensation of 2-amino-3-methylthiophenol with benzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the amide bond. The reaction is usually conducted under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product can be achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-methylsulfanylbenzamide undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like sodium borohydride or catalytic hydrogenation.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, catalytic hydrogenation.

    Substitution: Nucleophiles such as halides, alkoxides, or amines.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzamides.

Scientific Research Applications

2-Amino-3-methylsulfanylbenzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Amino-3-methylsulfanylbenzamide involves its interaction with specific molecular targets. The amino and methylsulfanyl groups can form hydrogen bonds and other interactions with biological macromolecules, influencing their function. The compound may also modulate specific signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis
Compound Name Core Structure Key Substituents Functional Relevance
2-Amino-3-methylsulfanylbenzamide Benzamide -NH₂ (C2), -SCH₃ (C3) Lipophilicity, coordination potential
N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide Benzamide -CONH-(tert-hydroxyalkyl) (C3) N,O-bidentate directing group for metal catalysis
2-(N-allylsulfamoyl)-N-propylbenzamide Benzamide -SO₂NH-allyl (C2), -NH-propyl (amide N) Sulfamoyl group for hydrogen bonding, DFT-studied electronic properties
2-Amino-N-cyclohexyl-N-methylbenzenesulfonamide Benzenesulfonamide -SO₂N(CH₃)(cyclohexyl) (C2), -NH₂ (C1) Industrial synthesis intermediate

Key Observations :

  • In contrast, sulfamoyl (-SO₂NH-) groups in are electron-withdrawing, increasing acidity and altering reactivity.
  • Steric Considerations : Bulky substituents (e.g., tert-hydroxyalkyl in or cyclohexyl in ) reduce conformational flexibility but enhance stereoselectivity in catalytic applications.
Physicochemical Properties
  • Solubility: The amino and methylsulfanyl groups in this compound likely confer moderate polarity, balancing aqueous and organic solubility. Comparatively, the hydroxyalkyl group in improves hydrophilicity, while sulfonamides (e.g., ) exhibit higher solubility in polar solvents due to strong hydrogen-bonding capacity.
  • Thermal Stability : Methylsulfanyl groups generally enhance thermal stability compared to hydroxyl or allyl substituents (e.g., ), which may decompose at lower temperatures due to reactive double bonds or labile protons.

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